molecular formula C19H19N3 B2906607 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612051-55-5

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2906607
CAS No.: 612051-55-5
M. Wt: 289.382
InChI Key: QOSWGYZPJMXDCN-UHFFFAOYSA-N
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Description

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug resistance-modulating properties . The structure of this compound consists of a fused indole and quinoxaline ring system, which contributes to its unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

6-Butyl-9-methyl-6H-indolo[2,3-b]quinoxaline has shown good binding affinity to DNA . This interaction is predominantly through DNA intercalation , a process that disrupts vital processes for DNA replication . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in DNA replication.

Cellular Effects

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines . It has shown moderate cytotoxicity against human reproductive organ cell lines . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves intercalation into the DNA helix . This disrupts processes vital for DNA replication . It may also involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

This compound exhibits remarkable stability, with 99.86% capacity retention over 49.5 hours (202 cycles) of H-cell cycling . This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Chemical Reactions Analysis

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its specific substituents that contribute to its distinct biological and chemical activities.

Properties

IUPAC Name

6-butyl-9-methylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-3-4-11-22-17-10-9-13(2)12-14(17)18-19(22)21-16-8-6-5-7-15(16)20-18/h5-10,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSWGYZPJMXDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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